molecular formula C18H14BrN5O B2583487 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-29-8

6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2583487
CAS No.: 863019-29-8
M. Wt: 396.248
InChI Key: CNLCHEPEZFMEKU-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family, characterized by a fused triazole-pyrimidine core. The 6-position is substituted with a 4-bromobenzyl group, while the 3-position features a para-tolyl (p-tolyl) moiety. Its structural uniqueness lies in the bromine atom on the benzyl group, which enhances lipophilicity and electronic effects, and the methyl group on the aryl ring at position 3, contributing to steric and electronic modulation. The compound has been synthesized via alkylation and cyclization reactions, as evidenced by its NMR and IR spectral data (e.g., C=O stretch at 1748 cm⁻¹ and NH stretch at 3296 cm⁻¹).

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O/c1-12-2-8-15(9-3-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLCHEPEZFMEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the 4-bromobenzyl Group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the triazolopyrimidine core.

    Attachment of the p-tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using toluene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.

    Reduction: Formation of dihydro-triazolopyrimidine derivatives.

    Substitution: Introduction of various functional groups at the bromobenzyl position.

Scientific Research Applications

6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their substituents:

Compound Position 3 Substituent Position 6 Substituent Key Features Reference
6-(4-Bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one p-Tolyl 4-Bromobenzyl Bromine enhances lipophilicity; methyl group modulates steric effects
3-(4-Methoxyphenyl)-6-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 4-Methoxyphenyl 4-Bromobenzyl Methoxy group increases electron density; reduced steric bulk vs. p-tolyl
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 4-Methoxybenzyl Ethylthio Thioether linkage improves metabolic stability; glycosylated derivatives active
Ticagrelor (BRILINTA®) Cyclopentyl-diol Propylthio and difluorophenyl Clinically approved P2Y12 inhibitor; complex substituents enhance selectivity
5-Hydrazinyl-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 4-Methoxybenzyl Hydrazinyl Hydrazine enables nucleoside analog synthesis; anticancer activity reported

Biological Activity

The compound 6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited notable cytotoxicity with IC50_{50} values indicating its effectiveness:

Cell Line IC50_{50} Value (µM)
A5491.25
MCF-70.85
HeLa2.10

These results suggest that the compound has a strong potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways and disrupt mitochondrial membrane potential, leading to cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the bromobenzyl and p-tolyl substituents significantly affect the biological activity. For instance:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.
  • Tolyl Group : Variations in the p-tolyl group can lead to changes in binding affinity to target proteins.

Case Studies

  • Study on A549 Cells : In a recent study published in Journal of Medicinal Chemistry, researchers found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • MCF-7 Cell Line Analysis : Another study demonstrated that the compound inhibited estrogen receptor-positive MCF-7 cells by downregulating estrogen-responsive genes. This suggests a potential application in hormone-dependent cancers.

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